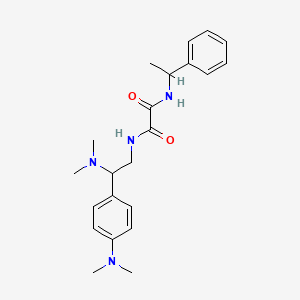

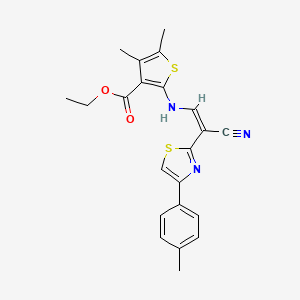

![molecular formula C10H9ClN2O2 B3005322 Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 886364-13-2](/img/structure/B3005322.png)

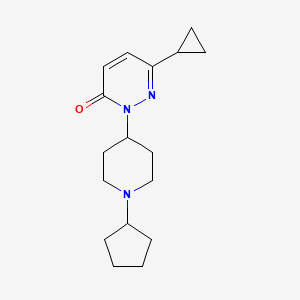

Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound used in the preparation of antitumor pyrazolopyrimidine compounds and its intermediates . It appears as a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which includes Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate, has been widely studied. The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Chemical Reactions Analysis

Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is used in the preparation of antitumor pyrazolopyrimidine compounds and its intermediates . The exact chemical reactions involving this compound are not specified in the search results.Physical And Chemical Properties Analysis

Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate has a molecular weight of 225.63 g/mol. It has a XLogP3-AA value of 1.5, indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors. The compound has 3 rotatable bonds. Its exact mass and monoisotopic mass are 225.0305042 g/mol. Its topological polar surface area is 56.5 Ų .Scientific Research Applications

Cancer Treatment

Pyrazolo[1,5-a]pyrimidines have been identified as promising pharmacophores in structures as potential drugs for treating cancer. They may act on various pathways involved in cancer cell proliferation and survival .

Anti-inflammatory Applications

These compounds also show potential in treating inflammatory diseases. Their chemical structure allows them to interact with biological targets that play a role in inflammation .

Antiviral Properties

Research suggests that pyrazolo[1,5-a]pyrimidines could be effective against viral diseases, possibly by inhibiting viral replication or assembly within host cells .

Chemical Synthesis

The compound could serve as an intermediate in the synthesis of more complex molecules for pharmaceutical applications, given its reactive carboxylate group which can undergo further chemical transformations .

Biological Evaluation

It may be used in biological studies to evaluate its interaction with various enzymes or receptors, which could lead to the development of new drugs .

Mechanism of Action

Target of Action

This compound is part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

It is known that the compound is used in the preparation of antitumor pyrazolopyrimidine compounds and its intermediates , suggesting potential interactions with targets involved in cell proliferation and survival.

Biochemical Pathways

Given its use in the synthesis of antitumor compounds , it may influence pathways related to cell cycle regulation, apoptosis, and DNA repair, but this requires further investigation.

Result of Action

properties

IUPAC Name |

ethyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-13-4-3-7(11)5-9(8)13/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMVZZWMNLSJDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

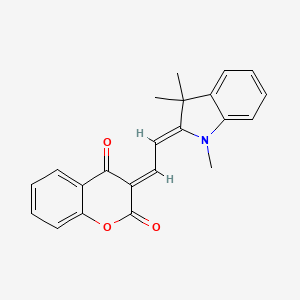

![N-(2,5-Dimethoxyphenyl)-2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B3005250.png)

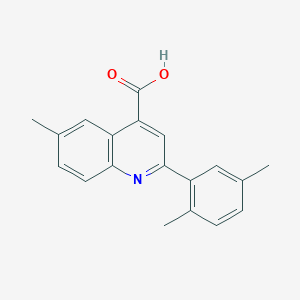

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B3005255.png)

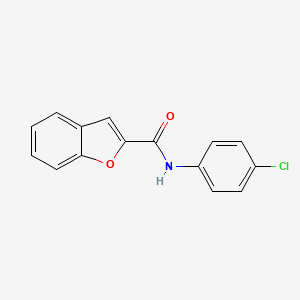

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B3005256.png)

![5-Fluoro-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B3005257.png)

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3005260.png)